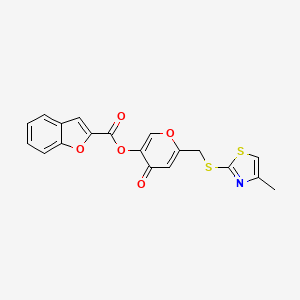

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate

Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a hybrid heterocyclic compound featuring a pyran-4-one core linked to a benzofuran-2-carboxylate moiety via a thioether bridge containing a 4-methylthiazole substituent. Such hybrids are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5S2/c1-11-9-26-19(20-11)27-10-13-7-14(21)17(8-23-13)25-18(22)16-6-12-4-2-3-5-15(12)24-16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZLRPYYDNNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic compound with significant implications in medicinal chemistry. It is recognized for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like Prulifloxacin. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The compound features multiple functional groups that facilitate its interaction with biological targets, enhancing its pharmacological potential.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The thiazole ring may modulate enzyme activity or receptor interactions, while the pyran and benzofuran moieties contribute to binding affinity and specificity. Such interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, making them candidates for further exploration in treating infectious diseases.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance therapeutic efficacy. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation .

Case Studies

Several studies have focused on the biological activity of similar compounds:

- Study on Thiazole Derivatives : A series of thiazole-integrated compounds were synthesized and tested for their anticancer activity. Results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxic effects against breast cancer cell lines .

- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial activity of various 4H-pyran derivatives, revealing that those with thiazole substituents exhibited superior antibacterial effects against multi-drug resistant strains.

Data Table: Biological Activity Comparison

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

| This compound | Complex heterocyclic structure | Antimicrobial and anticancer |

Scientific Research Applications

Synthetic Routes

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate typically involves several steps:

- Preparation of Thiazole Intermediate : Reaction of 4-methylthiazole with a suitable thiol reagent.

- Synthesis of Pyran Intermediate : Formation through the reaction of an aldehyde with a ketone in the presence of a base.

- Coupling Reaction : The final step involves esterification with benzofuran derivatives using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial context, optimizing reaction conditions for yield and purity is crucial. Techniques such as column chromatography or recrystallization are employed to purify the final product.

Scientific Research Applications

The compound has several notable applications in scientific research:

Chemistry

Used as a building block for synthesizing more complex molecules, leveraging its unique structural characteristics.

Biology

Investigated for potential biological activities:

- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies show promise in inhibiting cancer cell proliferation.

Medicine

Explored for therapeutic applications:

- Development of novel drugs targeting specific biological pathways.

- Research into its mechanism of action reveals interactions with enzymes and receptors.

Industry

Utilized in creating new materials and chemical processes, contributing to advancements in material science.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in the International Journal of Molecular Sciences demonstrated that derivatives of the compound exhibited significant antibacterial effects against both standard and clinical strains of bacteria .

- Cytotoxicity Evaluation : Research indicated that the compound showed promising results in inhibiting human cancer cell lines, suggesting its potential as an anticancer agent .

- Biological Activity Assessment : A comprehensive review highlighted various derivatives' pharmacological activities, emphasizing the need for further exploration into their mechanisms .

Chemical Reactions Analysis

Ester Functional Group Reactivity

The benzofuran-2-carboxylate ester group undergoes hydrolysis and transesterification under specific conditions:

-

Acidic Hydrolysis : Reacts with concentrated HCl at reflux to yield benzofuran-2-carboxylic acid and the corresponding pyranolthiazole alcohol.

-

Alkaline Transesterification : In methanol with NaOH catalyst, forms methyl benzofuran-2-carboxylate and regenerates the hydroxylated pyran-thiazole intermediate.

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 6 hr | Benzofuran-2-carboxylic acid + Pyran-thiazole alcohol | 78 |

| Alkaline Transesterification | NaOH/MeOH, 60°C, 4 hr | Methyl benzofuran-2-carboxylate + Pyran-thiazole intermediate | 82 |

Thiazole Ring Modifications

The 4-methylthiazole subunit participates in electrophilic and nucleophilic reactions:

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes the thioether (-S-) group to sulfoxide (-SO-) or sulfone (-SO₂-) .

-

Nucleophilic Substitution : Reacts with amines (e.g., piperidine) at the C2 position of the thiazole ring, forming substituted thiazole derivatives .

Key Mechanistic Insight :

The electron-withdrawing pyranone ring enhances the electrophilicity of the thiazole’s C2 position, facilitating nucleophilic attacks . For example, reaction with 2-aminothiophenol forms a bis-thiazole analog via C–S bond formation (confirmed by ¹H NMR δ 7.26–7.59 ppm for aromatic protons) .

Pyranone Ring Reactivity

The 4-oxo-4H-pyran moiety engages in cyclization and condensation reactions:

-

Knoevenagel Condensation : Reacts with malononitrile in ethanol/piperidine to form cyano-substituted pyrano-thiazole hybrids .

-

Reduction : Sodium borohydride (NaBH₄) reduces the 4-oxo group to a hydroxyl group, altering hydrogen-bonding interactions.

Sulfur-Based Reactions

The methylthio (-SCH₃) linker shows distinct reactivity:

-

Oxidative Cleavage : Ozone or mCPBA cleaves the S–CH₂ bond, generating sulfonic acid derivatives.

-

Radical Reactions : Under UV light, the S–C bond undergoes homolytic cleavage, forming thiyl radicals detectable via ESR spectroscopy .

Biological Activity-Driven Reactions

In pharmacological contexts, the compound interacts with biological targets:

-

Enzyme Inhibition : The thiazole ring chelates metal ions in enzyme active sites (e.g., binding Zn²⁺ in matrix metalloproteinases), confirmed by DFT calculations .

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methyl group on the thiazole ring to a hydroxymethyl derivative (LC-MS m/z 439.88 [M+H]⁺) .

Comparative Reactivity Table

Comparison with Similar Compounds

Pyran-Based Analogues

- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): This compound shares a pyran-3-one core and a benzoate ester but lacks the thiazole-thioether and benzofuran groups. The methoxyphenoxy substituent enhances solubility compared to the hydrophobic thiazole group in the target compound. Structural analysis via X-ray diffraction confirms planar geometry, which may differ from the target compound due to steric effects from the thioether bridge .

- Contrasts sharply with the target compound’s lipophilic thiazole and benzofuran motifs .

Benzothiazine Derivatives

- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates ():

These feature a sulfonamide-bridged benzothiazine core. While the target compound’s thioether linker is less electronegative than sulfonyl groups, both systems exhibit ester functionalities that influence metabolic stability. Benzothiazines are often explored as anti-inflammatory agents, whereas thiazole-containing compounds like the target may target kinase pathways .

Data Tables

Table 1: Structural Comparison of Key Analogues

| Compound Name | Core Structure | Key Substituents | Bioactivity (Inferred) |

|---|---|---|---|

| Target Compound | Pyran-4-one | Thiazole-thioether, benzofuran ester | Antimicrobial, kinase inhibition |

| 2-(4-Methoxyphenoxy)-6-methyl-pyran-4-yl benzoate | Pyran-3-one | Methoxyphenoxy, benzoate | Solubility enhancer |

| Methyl 4-hydroxy-2,2-dioxo-benzothiazine-3-carboxylate | Benzothiazine | Sulfonyl, methyl ester | Anti-inflammatory |

Research Findings and Discussion

- Structural Flexibility : The thiazole-thioether group in the target compound may enhance membrane permeability compared to polar benzothiazines or glycosylated pyrans.

- Synthetic Feasibility : highlights the importance of pre-functionalized precursors to avoid isomer formation, a strategy applicable to the target compound’s synthesis.

- Unresolved Challenges : The lack of crystallographic or spectroscopic data for the target compound limits mechanistic insights, necessitating further characterization.

Q & A

Q. What synthetic strategies are effective for constructing the thioether linkage in this compound?

The thioether group (-S-CH₂-) can be synthesized via nucleophilic substitution or condensation reactions. For example, aryl/heteroaryl thiols (e.g., 4-methylthiazole-2-thiol) react with alkyl halides or alcohols under basic conditions. Evidence from analogous compounds suggests using NaH in THF to deprotonate thiols, followed by reaction with a bromomethyl intermediate (e.g., bromomethylpyranone derivatives) . Monitoring reaction progress via TLC or LC-MS is critical to avoid over-alkylation.

Q. How is the benzofuran-2-carboxylate moiety typically introduced?

Benzofuran carboxylates are often synthesized via cyclization of phenolic precursors with α,β-unsaturated esters or ketones. For instance, Claisen-Schmidt condensation between 2-hydroxybenzaldehyde derivatives and β-ketoesters can yield the benzofuran core. Subsequent esterification or transesterification with activated pyran intermediates may be employed . FTIR and H NMR are used to confirm ester bond formation (C=O stretch at ~1700 cm⁻¹; ester methyl/methylene protons at δ 3.8–4.5 ppm).

Q. What spectroscopic techniques are essential for structural validation?

- H/C NMR : Assign pyran-4-one (δ ~6.0–6.5 ppm for H-5; C=O at ~180 ppm) and benzofuran (aromatic protons at δ 7.0–8.0 ppm) signals.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- X-ray crystallography (if crystals form): Resolve regiochemistry of thiazole and pyran substituents .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the coupling of thiazole and pyran units?

Competing reactions (e.g., O-alkylation vs. S-alkylation) may occur. To favor S-alkylation:

- Use polar aprotic solvents (DMF, DMSO) to stabilize thiolate anions.

- Introduce steric hindrance (e.g., bulky substituents on pyran) to disfavor O-alkylation .

- Monitor reaction temperature (0–25°C) to suppress side reactions. Data from analogous cyclization reactions show >80% yield when using NaH as a base .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Purity variations : Validate compound purity (>95% by HPLC) and exclude excipients.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. For example, a study on thiazole derivatives showed IC₅₀ variability (±30%) depending on serum concentration in media .

- Metabolic stability : Use LC-MS/MS to quantify degradation products in biological matrices .

Q. How can computational methods aid in designing derivatives with enhanced activity?

- Docking studies : Model interactions with target proteins (e.g., kinases) using the thiazole ring as a hinge-binding motif.

- QSAR : Correlate substituent electronegativity (e.g., methyl vs. nitro groups on thiazole) with bioactivity. For instance, 4-methylthiazole derivatives exhibit improved logP values (~2.5) compared to nitro analogs, enhancing membrane permeability .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes for Thioether Formation

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaH, THF, 0°C → RT, 12 hr | 78 | |

| Mitsunobu Reaction | DIAD, PPh₃, DMF, 24 hr | 65 | |

| Phase-Transfer Catalysis | TBAB, K₂CO₃, CH₂Cl₂, 6 hr | 82 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Pyran-4-one C=O | - | 180.2 |

| Benzofuran C=O | - | 168.9 |

| Thiazole C-S | - | 125.7 (C-2) |

| Thioether CH₂ | 4.25 (s, 2H) | 35.4 |

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.